Paquinimod is an orally available, small molecule drug belonging to the quinoline-3-carboxamide derivatives, a class of structurally related compounds with immunomodulatory properties []. It plays a significant role in scientific research, particularly in the investigation of inflammatory diseases and cancer []. Paquinimod targets the S100A9 protein, disrupting its binding to pro-inflammatory receptors, the Receptor for Advanced Glycation End products (RAGE) and Toll-like Receptor 4 (TLR4) [, , ].
An efficient and scalable synthesis of a key intermediate in Paquinimod synthesis, 2-amino-6-ethylbenzoic acid, has been developed through a one-step catalytic hydrogenation []. The triethylammonium salt of 2-acetyl-6-nitrobenzoic acid serves as the starting material, and 2-amino-6-ethylbenzoic acid is obtained when water is used as the solvent [].
Paquinimod primarily exerts its effects by binding to the S100A9 protein [, , , ], inhibiting its interaction with the pro-inflammatory receptors RAGE and TLR4 [, , ]. S100A9, often found complexed with S100A8 (forming Calprotectin), acts as a damage-associated molecular pattern (DAMP) molecule [, , , , ]. By disrupting S100A9's binding to these receptors, Paquinimod disrupts downstream inflammatory signaling cascades [, , , ], reducing inflammatory responses [, , , , , , , , , , , , , , , , ]. Paquinimod's influence on myeloid cell accumulation at inflammation sites [, ] contributes to its therapeutic effect in various disease models [].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2